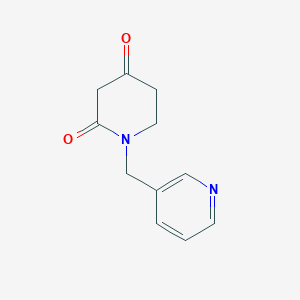![molecular formula C18H28O6 B8796842 (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B8796842.png)
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol: is a derivative of glucose, characterized by the presence of cyclohexylidene groups at the 1,2 and 5,6 positions of the glucofuranose ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is typically synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction involves the formation of cyclic ketals at the 1,2 and 5,6 positions of the glucofuranose ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is used as a protecting group in carbohydrate chemistry, allowing selective reactions at other positions of the sugar molecule .
Biology and Medicine: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals, where its stability and reactivity are advantageous .
Mecanismo De Acción
The mechanism of action of (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol primarily involves its role as a protecting group. By forming stable cyclic ketals, it prevents unwanted reactions at the protected positions, allowing selective modifications elsewhere on the molecule .
Comparación Con Compuestos Similares
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but uses isopropylidene groups instead of cyclohexylidene
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Another derivative with isopropylidene groups but on a different sugar
Uniqueness: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its cyclohexylidene groups, which provide enhanced stability and distinct reactivity compared to other protecting groups .
Propiedades
Fórmula molecular |
C18H28O6 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16+/m0/s1 |
Clave InChI |
XEYVZLZWQFLSDZ-GJFSAVBPSA-N |
SMILES isomérico |
C1CCC2(CC1)OCC(O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O |
SMILES canónico |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


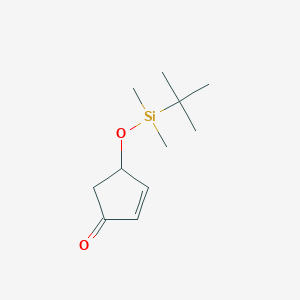
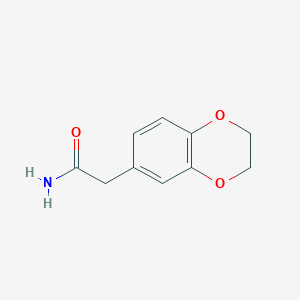
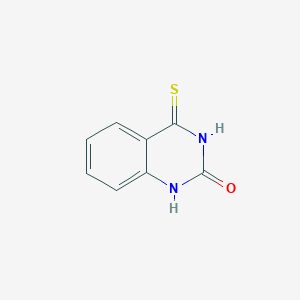
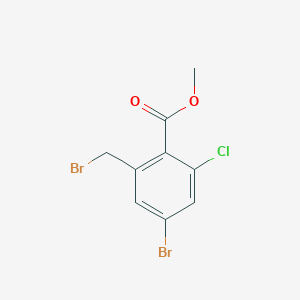
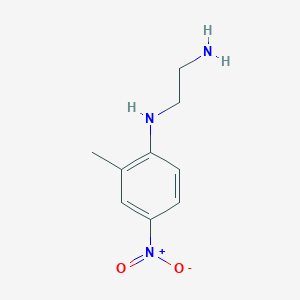
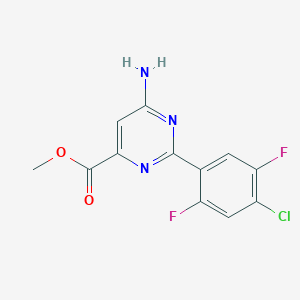
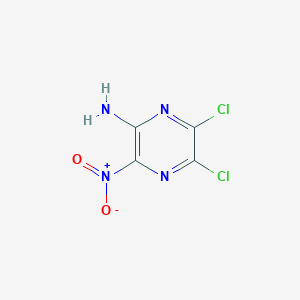
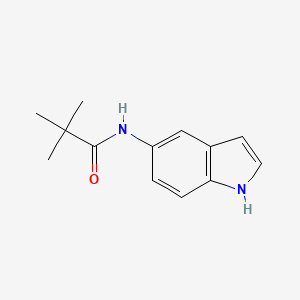
![5-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B8796808.png)
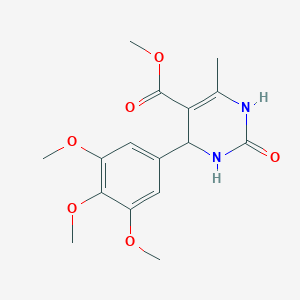

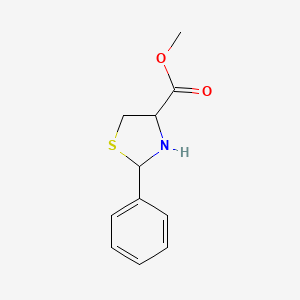
![5,8-Dichlorobenzofuro[3,2-c]isoquinoline](/img/structure/B8796843.png)
